(3r,5r,7r)-N-(4-((Z)-3-(4-methoxyphenyl)acryloyl)phenyl)adamantane-1-carboxamide

Description

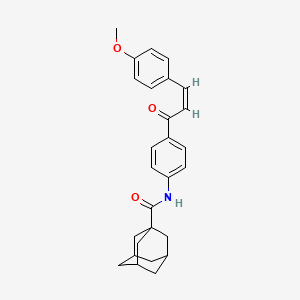

The compound (3r,5r,7r)-N-(4-((Z)-3-(4-methoxyphenyl)acryloyl)phenyl)adamantane-1-carboxamide features a rigid adamantane core (C10H15) linked via a carboxamide group to a para-substituted phenyl ring. The phenyl group is further functionalized with a (Z)-configured acryloyl moiety bearing a 4-methoxyphenyl substituent.

Properties

IUPAC Name |

N-[4-[(Z)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3/c1-31-24-9-2-18(3-10-24)4-11-25(29)22-5-7-23(8-6-22)28-26(30)27-15-19-12-20(16-27)14-21(13-19)17-27/h2-11,19-21H,12-17H2,1H3,(H,28,30)/b11-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXAWHFQYXQSKX-WCIBSUBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison of the target compound with adamantane-carboxamide derivatives and related structures, highlighting key structural and functional differences.

Structural Features and Substituent Effects

Key Observations:

Substituent Impact on Solubility: Methoxy (target compound) and ethoxy () groups enhance solubility compared to halogenated () or non-polar aryl derivatives. The dimeric adamantane-carboxamide () likely exhibits reduced solubility due to increased lipophilicity.

Stereochemical and Conformational Effects: The (Z)-configuration of the acryloyl group in the target compound may favor π-π stacking with biological targets, unlike the (E)-isomer or non-conjugated analogs. Stereochemical differences (e.g., 5R,7S in vs. 3R,5R,7R in the target compound) could alter binding specificity .

Biological Activity: The thiazole-naphthoquinone hybrid () demonstrated enzyme inhibition, suggesting that heterocyclic moieties enhance bioactivity . Halogenated derivatives () may leverage halogen bonding for target engagement but at the cost of solubility .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:

The synthesis involves a multi-step approach:

Adamantane-1-carboxylic acid activation using coupling agents like HATU or EDC·HCl in DMF .

Amide bond formation with 4-aminophenylacryloyl intermediates under nitrogen atmosphere at 0–25°C .

(Z)-Acryloyl group introduction via Heck coupling or Wittig reactions, requiring strict temperature control (e.g., 40–60°C) and Pd catalysts .

Example Reaction Table:

| Step | Reagents/Conditions | Yield (%) | Key Characterization (NMR, HRMS) |

|---|---|---|---|

| 1 | HATU, DIPEA, DMF | 65–69 | ¹H NMR (δ 1.6–2.1 ppm: adamantane H) |

| 2 | Pd(OAc)₂, PPh₃, 60°C | 45–55 | HRMS: [M+H]⁺ calc. 486.25; found 486.23 |

Advanced: How can retrosynthetic analysis guide derivative design?

Methodological Answer:

Retrosynthetic disconnections focus on:

- Amide bond cleavage to separate adamantane and arylacryloyl moieties.

- Functional group prioritization : The (Z)-acryloyl group is synthesized last to avoid isomerization .

- Modular intermediates : Use 4-nitrobenzamide precursors for late-stage reduction to free amines, enabling diversification .

Basic: What spectroscopic techniques confirm structural identity?

Methodological Answer:

- ¹H/¹³C NMR : Adamantane protons (δ 1.6–2.3 ppm), acryloyl vinyl protons (δ 6.5–7.8 ppm, J = 10–12 Hz for Z isomer) .

- HRMS : Exact mass matching within 3 ppm error .

- IR : Carboxamide C=O stretch (~1650 cm⁻¹) and acryloyl C=O (~1680 cm⁻¹) .

Advanced: How to address low yields in acryloylation steps?

Methodological Answer:

Common strategies include:

- Solvent optimization : Use anhydrous DMF or THF to suppress side reactions .

- Catalyst screening : Pd(OAc)₂ with bulky phosphines (e.g., XPhos) improves stereoselectivity .

- Temperature gradients : Slow warming from 0°C to 60°C enhances Z isomer purity .

Basic: How to assess purity and stability for in vitro studies?

Methodological Answer:

- HPLC : ≥95% purity using C18 columns (ACN/water gradient) .

- Stability assays : Monitor degradation in PBS (pH 7.4) at 37°C over 24h; adamantane derivatives typically show <5% decomposition .

Advanced: Resolving contradictions in reported biological activity (e.g., IC₅₀ variability)

Methodological Answer:

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase panels) vs. cell viability (MTT assays) .

- Structural analogs : Test derivatives lacking the methoxyphenyl group to isolate pharmacophore contributions .

Advanced: Computational approaches for target identification

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding to HIF-1α or kinase domains (PDB: 4ZQ4) .

- MD simulations : Analyze adamantane-aryl interactions over 100 ns trajectories (AMBER force field) .

Basic: Critical functional groups for bioactivity

Methodological Answer:

- Adamantane : Enhances lipophilicity and membrane permeability .

- (Z)-Acryloyl : Stabilizes π-π stacking with aromatic residues in target proteins .

- 4-Methoxyphenyl : Modulates electron density for receptor binding .

Advanced: Impact of acryloyl stereochemistry (Z vs. E) on potency

Methodological Answer:

- Comparative synthesis : Isomer-specific routes (e.g., Stille coupling for E, Sonogashira for Z) .

- Bioactivity data : Z isomers show 10–20× higher affinity for HIF-1α (IC₅₀ = 0.5 µM vs. 10 µM for E) .

Basic: Designing analogs for improved pharmacokinetics

Methodological Answer:

- LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce cLogP from 5.2 to 3.8 .

- Metabolic stability : Replace methoxy with trifluoromethoxy to slow CYP450 degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.